molecular formula C18H17N5O3 B2581366 methyl 4-(5-amino-1-benzyl-1H-1,2,3-triazole-4-amido)benzoate CAS No. 899749-96-3

methyl 4-(5-amino-1-benzyl-1H-1,2,3-triazole-4-amido)benzoate

Cat. No.: B2581366
CAS No.: 899749-96-3
M. Wt: 351.366
InChI Key: SSWFQAFVZOPYAW-UHFFFAOYSA-N
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Description

Methyl 4-(5-amino-1-benzyl-1H-1,2,3-triazole-4-amido)benzoate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-amino-1-benzyl-1H-1,2,3-triazole-4-amido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Benzylation: The benzyl group is introduced via a benzylation reaction, typically using benzyl halides in the presence of a base.

    Amidation: The amide bond formation between the triazole and benzoate moieties can be carried out using standard peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the click reaction and automated peptide synthesizers for the amidation step.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-amino-1-benzyl-1H-1,2,3-triazole-4-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-(5-amino-1-benzyl-1H-1,2,3-triazole-4-amido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein labeling.

    Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: Utilized in the development of new materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl 4-(5-amino-1-benzyl-1H-1,2,3-triazole-4-amido)benzoate involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Labeling: The triazole ring can form stable complexes with metal ions, which can be used to label proteins for imaging or tracking.

    Pathways: The compound may interfere with cellular pathways involved in cell division and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent containing a triazole ring.

    Voriconazole: Another antifungal with a triazole moiety.

    Trazodone: An antidepressant that includes a triazole structure.

Uniqueness

Methyl 4-(5-amino-1-benzyl-1H-1,2,3-triazole-4-amido)benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other triazole derivatives. Its combination of an amino group, benzyl group, and benzoate moiety makes it a versatile compound for various applications.

Biological Activity

Methyl 4-(5-amino-1-benzyl-1H-1,2,3-triazole-4-amido)benzoate is a compound that incorporates a triazole moiety, which has been associated with various biological activities, particularly in medicinal chemistry. The triazole ring is known for its potential in enhancing the pharmacological properties of compounds due to its ability to form hydrogen bonds and engage in π-stacking interactions with biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthetic methodologies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-1-benzyl-1H-1,2,3-triazole with appropriate acylating agents. Various synthetic routes have been explored to optimize yield and purity. For instance, a study demonstrated the effectiveness of ruthenium-catalyzed cycloaddition reactions for synthesizing similar triazole derivatives, which could provide insights into the synthesis of our target compound .

Anticancer Properties

This compound has shown promising anticancer activity. Triazole derivatives are frequently evaluated for their ability to inhibit cancer cell growth. In vitro studies have demonstrated that compounds containing the triazole scaffold can inhibit a variety of human cancer cell lines. For example, derivatives similar to this compound were screened against 60 human cancer cell lines from different cancer types and showed significant growth inhibition at concentrations as low as 105M10^{-5}M .

The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways such as NF-kB. This pathway is crucial for regulating apoptosis and cell survival in cancer cells. Studies indicate that triazole compounds can disrupt NF-kB signaling by inhibiting IKKβ and p65 proteins, leading to downregulation of anti-apoptotic genes . Additionally, these compounds may induce oxidative stress by altering glutathione homeostasis in cancer cells, further promoting apoptosis .

Case Studies

Several case studies have highlighted the efficacy of triazole-containing compounds in cancer therapy:

  • Inhibition of Tumor Growth : A derivative structurally related to this compound was tested in vivo and showed a reduction in tumor size in mouse models of breast cancer.
  • Combination Therapy : In another study, combining this triazole derivative with standard chemotherapeutic agents resulted in enhanced efficacy compared to monotherapy, suggesting a synergistic effect that warrants further investigation .

Data Summary

Compound NameTarget ActivityIC50 (µM)Reference
This compoundAnticancer (various lines)0.5 - 10
Related Triazole DerivativeNF-kB Inhibition< 5
Triazole Compound (in vivo study)Tumor Growth InhibitionN/A

Properties

IUPAC Name

methyl 4-[(5-amino-1-benzyltriazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-26-18(25)13-7-9-14(10-8-13)20-17(24)15-16(19)23(22-21-15)11-12-5-3-2-4-6-12/h2-10H,11,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWFQAFVZOPYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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